4-Fluoro-7-methoxybenzo[d]thiazol-2-amine: A Comprehensive Technical Guide on Synthesis, Properties, and Pharmacological Applications
4-Fluoro-7-methoxybenzo[d]thiazol-2-amine: A Comprehensive Technical Guide on Synthesis, Properties, and Pharmacological Applications
Executive Summary
In modern medicinal chemistry, the 2-aminobenzothiazole motif serves as a highly privileged heterocyclic scaffold, frequently utilized to target kinase hinge regions and modulate central nervous system (CNS) pathways. 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine (CAS: 1402003-94-4) is a highly specialized building block characterized by its unique electronic and steric profile[1][2]. The strategic placement of the fluorine atom and the methoxy group fine-tunes the pKa of the 2-amine, enhances metabolic stability, and dictates the spatial orientation within complex protein binding pockets.
This technical whitepaper provides an in-depth analysis of the physicochemical properties, process chemistry, and pharmacological applications of 4-fluoro-7-methoxybenzo[d]thiazol-2-amine, with a specific focus on its role in synthesizing Serine/Threonine Kinase 4 (STK4/MST1) inhibitors for hematologic malignancies[3][4] and bicyclic pyridinones for neurological disorders[5].
Physicochemical Profiling & Structural Dynamics
The structural modifications on the benzothiazole core dictate its behavior in biological systems. The 4-fluoro substitution exerts a strong inductive electron-withdrawing effect (-I effect), which lowers the basicity (pKa) of the adjacent 2-amine. This modulation is critical for optimizing hydrogen-bond donor capacity when interacting with the backbone carbonyls of kinase hinge regions. Furthermore, the fluorine atom blocks cytochrome P450-mediated oxidation at the 4-position, significantly improving the pharmacokinetic half-life of derived therapeutics. Simultaneously, the 7-methoxy group acts as a potent hydrogen bond acceptor and provides necessary steric bulk to lock the molecule into specific binding conformations.
Quantitative Physicochemical Data
Table 1: Key chemical and structural properties of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine.
| Property | Value |
| Chemical Name | 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine |
| CAS Registry Number | 1402003-94-4 |
| Molecular Formula | C₈H₇FN₂OS |
| Molecular Weight | 198.22 g/mol |
| Topological Polar Surface Area (TPSA) | ~67.4 Ų (Estimated for core) |
| Hydrogen Bond Donors | 1 (Primary amine) |
| Hydrogen Bond Acceptors | 4 (N, O, S, F) |
| Rotatable Bonds | 1 (Methoxy group) |
Mechanistic Synthesis & Process Chemistry
The synthesis of 4-fluoro-7-methoxybenzo[d]thiazol-2-amine relies on an oxidative cyclization strategy[3][4]. The protocol below details the step-by-step methodology, emphasizing the causality behind reagent selection and the self-validating nature of the workflow.
Protocol 1: Preparation of 1-(2-fluoro-5-methoxyphenyl)thiourea
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Reaction Setup: Dissolve 2-fluoro-5-methoxyaniline (1.0 eq) and benzoyl isothiocyanate (1.2 eq) in anhydrous acetone. Stir the mixture at 60 °C for 2 hours.
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Mechanistic Causality: Standard thiocyanate salts often react sluggishly with deactivated anilines. Benzoyl isothiocyanate is selected because the highly electron-withdrawing benzoyl group drastically increases the electrophilicity of the isothiocyanate carbon, ensuring rapid and complete nucleophilic attack by the amine.
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Hydrolysis: Cool the mixture, pour into ice water, and collect the precipitate. Suspend the solid in an aqueous NaOH solution and stir at 80 °C for 2 hours.
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Mechanistic Causality: Base-catalyzed hydrolysis is employed to selectively cleave the benzoyl amide bond without disrupting the robust thiourea linkage, yielding the mono-substituted thiourea intermediate[4].
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Validation System: Adjust the pH to 10 using concentrated HCl. This specific pH ensures the complete precipitation of the free thiourea base while keeping water-soluble byproducts in the aqueous phase. Reaction completion is validated via LC-MS (target m/z 201 [M+H]⁺).
Protocol 2: Oxidative Cyclization to the Benzothiazole Core
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Reaction Setup: Suspend 1-(2-fluoro-5-methoxyphenyl)thiourea (1.0 eq) in chloroform (CHCl₃). Add bromine (Br₂, 1.0 eq) dropwise. Stir the mixture at 60 °C for 16 hours[3].
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Mechanistic Causality: Bromine acts as a potent electrophilic oxidant. It reacts with the thiourea sulfur to generate a highly reactive sulfenyl bromide intermediate. The methoxy group at the meta position (relative to the thiourea) strongly activates the para position via resonance electron donation. This directs the intramolecular electrophilic aromatic substitution exclusively to the desired carbon, closing the thiazole ring.
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Validation System: Concentrate the mixture under reduced pressure and wash with water. The successful formation of the rigid benzothiazole core is confirmed by the disappearance of the broad thiourea N-H protons in ¹H-NMR and a distinct mass shift to m/z 199 [M+H]⁺ via LC-MS analysis[4].
Caption: Chemical synthesis workflow of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine via oxidative cyclization.
Pharmacological Applications & Target Pathways
STK4 (MST1) Inhibition in Hematologic Malignancies
The most prominent application of 4-fluoro-7-methoxybenzo[d]thiazol-2-amine is its use as a core building block for inhibitors targeting Serine/Threonine Kinase 4 (STK4), also known as Mammalian Ste20-like kinase 1 (MST1)[3][4].
The Synthetic Lethality Mechanism: Hematologic malignancies (such as multiple myeloma, leukemia, and lymphoma) are characterized by pervasive, unrestrained oncogene activity that triggers severe DNA damage. Normally, this DNA damage would induce apoptosis via the nuclear translocation of ABL1 and its interaction with the Hippo pathway co-activator YAP1[6][7]. However, these cancer cells evade apoptosis by downregulating YAP1. The kinase STK4 is directly responsible for suppressing YAP1 levels[8][9].
By utilizing benzothiazole-derived STK4 inhibitors, researchers can effectively block STK4 activity. This inhibition relieves the suppression on YAP1, restoring its expression. YAP1 then translocates to the nucleus, binds to ABL1 and p73, and triggers massive apoptosis—a highly effective synthetic lethal strategy that bypasses traditional p53-dependent cell death pathways[7][10].
Caption: Mechanism of action for STK4 inhibition modulating the Hippo/YAP1 signaling pathway.
Neurological Therapeutics and HSET Inhibition
Beyond oncology, this scaffold is utilized in the synthesis of novel bicyclic pyridinones. These compounds are designed to modulate the production of Amyloid-beta (A-beta) peptides, offering therapeutic potential for neurodegenerative disorders such as Alzheimer's disease and Down's Syndrome[5]. Additionally, it serves as a precursor for bi- and tricyclic inhibitors of HSET (a kinesin-like protein), further expanding its utility in hyperproliferative disease research[11].
Experimental Workflows & Assays
To validate the efficacy of STK4 inhibitors synthesized from the 4-fluoro-7-methoxybenzo[d]thiazol-2-amine scaffold, researchers employ advanced chemoproteomic techniques. The following protocol outlines a self-validating target engagement assay.
Protocol 3: Kinase Target Engagement Assay (KiNativ™ Platform)
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Lysate Preparation: Lyse multiple myeloma cells (e.g., MM.1S or H929 lines) using a non-denaturing buffer to preserve native kinase conformations.
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Inhibitor Incubation: Incubate the cell lysates with 10 µM of the benzothiazole-derived STK4 inhibitor for 20 minutes at room temperature[3].
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Probe Labeling: Add a broadly reactive, biotinylated ATP acyl-phosphate probe to the lysate and incubate for an additional 10 minutes.
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Mechanistic Causality: The assay relies on competitive binding. The biotinylated probe covalently labels the conserved lysine residues in the ATP-binding pockets of all active kinases. If the benzothiazole inhibitor successfully occupies the STK4 hinge region, it sterically blocks the ATP probe, preventing the biotinylation of STK4.
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Validation System: Subject the labeled lysates to tryptic digestion, followed by streptavidin enrichment of the biotinylated peptides. Analyze the eluate via LC-MS/MS. A reduction in the MS signal for STK4-specific peptides (compared to a DMSO control) provides a self-validating, highly quantitative measure of target occupancy directly within the native proteome[3].
References
- US10710978B2 - STK4 inhibitors for treatment of hematologic malignancies, Google Patents.
- WO2016161145A1 - Stk4 inhibitors for treatment of hematologic malignancies, Google Patents.
- WO2012131539A1 - Novel bicyclic pyridinones, Google Patents.
-
STK4 Inhibition Promotes YAP1-Mediated Apoptosis in Hematologic Cancers , Cancer Discovery, American Association for Cancer Research (AACR). URL:[Link]
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Awakening the Hippo co-activator YAP1, a mercurial cancer gene, in hematologic cancers , Taylor & Francis / National Institutes of Health (NIH). URL:[Link]
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- 3. WO2016161145A1 - Stk4 inhibitors for treatment of hematologic malignancies - Google Patents [patents.google.com]
- 4. US10710978B2 - STK4 inhibitors for treatment of hematologic malignancies - Google Patents [patents.google.com]
- 5. WO2012131539A1 - Novel bicyclic pyridinones - Google Patents [patents.google.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. RESCUE OF HIPPO CO-ACTIVATOR YAP1 TRIGGERS DNA DAMAGE-INDUCED APOPTOSIS IN HEMATOLOGICAL CANCERS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Awakening the Hippo co-activator YAP1, a mercurial cancer gene, in hematologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. WO2024099898A1 - Substituted bi-and tricyclic hset inhibitors - Google Patents [patents.google.com]
